ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Overview
Description
Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate is a synthetic organic compound that belongs to the class of phenoxy acetates. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound’s structure includes an ethyl ester group, a methoxy group, and a triazole moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Esterification: The phenoxy acetic acid derivative is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Coupling Reaction: The triazole ring is then coupled with the esterified phenoxy acetic acid derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the triazole nitrogen can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-[2-hydroxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate.
Reduction: Formation of 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]ethanol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the production of polymers and resins, where it imparts specific properties such as thermal stability and resistance to microbial degradation.
Mechanism of Action
The mechanism of action of ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate involves its interaction with biological targets such as enzymes and receptors. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the compound may interact with DNA and proteins, leading to its potential anticancer activity.
Comparison with Similar Compounds
Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]butanoate: Similar structure but with a butanoate group instead of an acetate group.
These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-21-14(19)8-22-12-5-4-11(6-13(12)20-2)7-17-18-9-15-16-10-18/h4-7,9-10H,3,8H2,1-2H3/b17-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORVKMUVOIVFIA-IDUWFGFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N\N2C=NN=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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